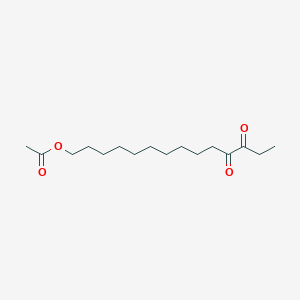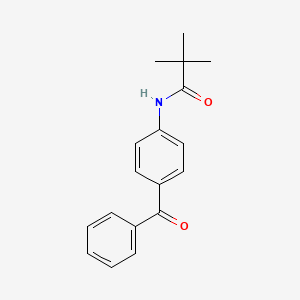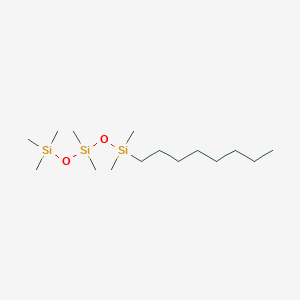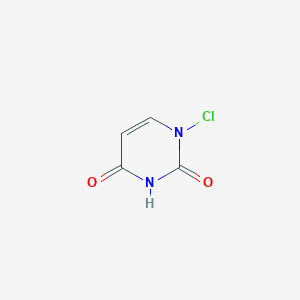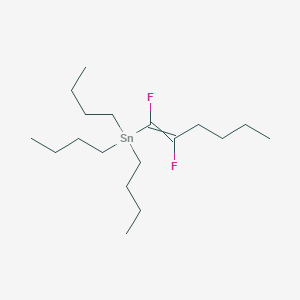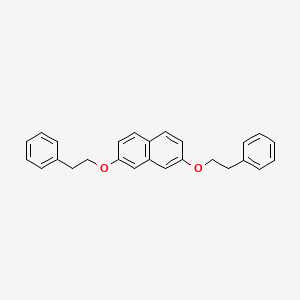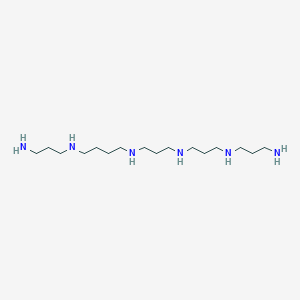
4,8,12,17-Tetraazaicosane-1,20-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,12,17-Tetraazaicosane-1,20-diamine is a chemical compound with the molecular formula C16H40N6. It is a polyamine, which means it contains multiple amine groups. This compound is of interest in various fields of scientific research due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,17-Tetraazaicosane-1,20-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method involves the use of a diamine precursor, which is reacted with an appropriate alkylating agent to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
化学反応の分析
Types of Reactions
4,8,12,17-Tetraazaicosane-1,20-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
科学的研究の応用
4,8,12,17-Tetraazaicosane-1,20-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other materials
作用機序
The mechanism of action of 4,8,12,17-Tetraazaicosane-1,20-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 1,4,7,10-Tetraazadecane-1,10-diamine
- 1,5,9,13-Tetraazatridecane-1,13-diamine
- 1,6,11,16-Tetraazahexadecane-1,16-diamine
Uniqueness
4,8,12,17-Tetraazaicosane-1,20-diamine is unique due to its specific chain length and the positioning of its amine groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .
特性
CAS番号 |
143085-73-8 |
|---|---|
分子式 |
C16H40N6 |
分子量 |
316.53 g/mol |
IUPAC名 |
N-(3-aminopropyl)-N'-[3-[3-(3-aminopropylamino)propylamino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H40N6/c17-7-3-11-19-9-1-2-10-20-13-5-15-22-16-6-14-21-12-4-8-18/h19-22H,1-18H2 |
InChIキー |
RJHJECDDXKOIBN-UHFFFAOYSA-N |
正規SMILES |
C(CCNCCCNCCCNCCCN)CNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
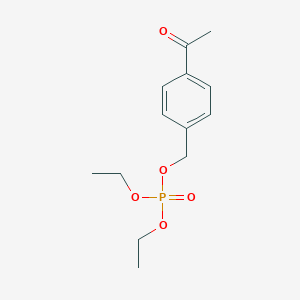
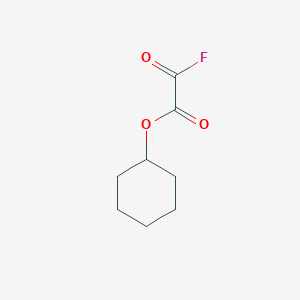
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
